

# Galeterone: A Multi-Targeted Approach to Androgen Receptor Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Galeterone (formerly TOK-001 or VN/124-1) is a steroidal small molecule that was developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It exhibits a unique, multi-pronged mechanism of action by targeting the androgen receptor (AR) signaling pathway at three distinct points: inhibition of androgen biosynthesis via cytochrome P450 17A1 (CYP17A1), direct antagonism of the androgen receptor, and induction of androgen receptor degradation.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to Galeterone.

## **Chemical Structure and Physicochemical Properties**

**Galeterone** is a 17-heteroazole steroidal analogue.[4] Its chemical structure is characterized by a benzimidazole moiety attached to the D-ring of an androstane steroid nucleus.[5]

Table 1: Chemical and Physical Properties of Galeterone



| Property                            | Value                                                                                                                                                  | Reference(s) |  |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name                          | (3S,8R,9S,10R,13S,14S)-17-<br>(1H-benzimidazol-1-yl)-10,13-<br>dimethyl-<br>2,3,4,7,8,9,11,12,14,15-<br>decahydro-1H-<br>cyclopenta[a]phenanthren-3-ol | [6]          |  |
| CAS Number                          | 851983-85-2                                                                                                                                            | [6]          |  |
| Molecular Formula                   | C26H32N2O                                                                                                                                              | [3][6]       |  |
| Molecular Weight                    | 388.55 g/mol                                                                                                                                           | [3][6]       |  |
| SMILES                              | C[C@]12CCINVALID-LINK<br>O                                                                                                                             | [1]          |  |
| InChI Key                           | PAFKTGFSEFKSQG-<br>PAASFTFBSA-N                                                                                                                        | [1]          |  |
| Melting Point                       | 144-145 °C (for the related<br>compound Abiraterone<br>Acetate, specific data for<br>Galeterone is not readily<br>available)                           | [7]          |  |
| pKa (Strongest Basic)               | 4.97 (Predicted)                                                                                                                                       | [8]          |  |
| Solubility                          | DMSO: ≥19.43 mg/mL,<br>Ethanol: ≥19.43 mg/mL                                                                                                           | [9]          |  |
| Appearance White to off-white solid |                                                                                                                                                        | [6]          |  |

### **Mechanism of Action and Pharmacology**

**Galeterone**'s therapeutic potential in prostate cancer stems from its ability to disrupt androgen receptor signaling through three distinct and complementary mechanisms.

### **Inhibition of Androgen Synthesis (CYP17A1 Inhibition)**



**Galeterone** is a potent inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1] CYP17A1 possesses both  $17\alpha$ -hydroxylase and 17,20-lyase activities. **Galeterone** demonstrates selectivity for the 17,20-lyase activity, which is the rate-limiting step in the conversion of progestins to androgens.[1] By inhibiting this enzyme, **Galeterone** reduces the production of testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor.

#### **Androgen Receptor Antagonism**

**Galeterone** acts as a direct competitive antagonist of the androgen receptor.[4] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like DHT. This antagonism inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes.[10][11]

#### **Androgen Receptor Degradation**

A unique aspect of **Galeterone**'s mechanism is its ability to induce the degradation of the androgen receptor protein, including the full-length AR and splice variants such as AR-V7.[1] This degradation is mediated through the ubiquitin-proteasome pathway. By promoting AR degradation, **Galeterone** reduces the total cellular pool of the receptor, further diminishing androgen signaling.

Table 2: In Vitro Activity of Galeterone



| Target/Assay                               | Cell Line/System             | IC50/EC50/Ki                  | Reference(s) |  |
|--------------------------------------------|------------------------------|-------------------------------|--------------|--|
| CYP17 Inhibition                           | Recombinant human<br>CYP17A1 | 300 nM                        | [9]          |  |
| AR Antagonism                              | PC3-AR cells                 | 384 nM                        | [9]          |  |
| AR Binding (mutant<br>LNCaP AR T877A)      | LNCaP cells                  | 845 nM                        | [9]          |  |
| AR Binding (mutant<br>AR T575A)            | PC3 cells                    | PC3 cells 454 nM              |              |  |
| AR Activation (DHT-stimulated)             | LNCaP cells                  | 1 μΜ                          | [9]          |  |
| AR Activation (DHT-stimulated)             | HP-LNCaP cells               | 411 nM                        | [9]          |  |
| Cell Proliferation (DHT-stimulated)        | LNCaP cells                  | 6 μΜ                          | [9]          |  |
| Cell Proliferation (DHT-stimulated)        | LAPC4 cells                  | 3.2 μΜ                        | [9]          |  |
| Cell Proliferation (androgen- independent) | LNCaP cells                  | 2.6 μΜ                        | [9]          |  |
| Cell Proliferation (androgen- independent) | LAPC4 cells                  | 4 μΜ                          | [9]          |  |
| Cell Proliferation                         | HP-LNCaP cells               | 2.9 μΜ                        | [9]          |  |
| Cell Proliferation                         | C4-2B cells                  | 9.7 μΜ                        | [9]          |  |
| SULT2A1 Inhibition<br>(DHEA sulfonation)   | Human liver cytosol          | Sub-micromolar K <sub>i</sub> | [1]          |  |
| SULT2B1b Inhibition (DHEA sulfonation)     | Human liver cytosol          | Sub-micromolar K <sub>i</sub> | [1]          |  |



### Foundational & Exploratory

Check Availability & Pricing

| molar K <sub>i</sub> [1] | Sub-micromolar K <sub>i</sub> | Human liver cytosol | SULT1E1 Inhibition (DHEA sulfonation) |
|--------------------------|-------------------------------|---------------------|---------------------------------------|
|--------------------------|-------------------------------|---------------------|---------------------------------------|

#### **Pharmacokinetics**

The oral bioavailability of **Galeterone** was initially found to be affected by food when administered as a powder in a capsule (PIC).[12] A spray-dried dispersion (SDD) tablet formulation was developed, which demonstrated improved and more consistent bioavailability, negating the food effect.[12][13]

Table 3: Pharmacokinetic Parameters of Oral Galeterone Formulations in Humans



| Formulati<br>on                                                                                       | Dose    | C <sub>max</sub><br>(ng/mL) | T <sub>max</sub> (hr) | AUC <sub>in</sub> f<br>(h <i>ng/mL</i> ) | t <sub>1</sub> / <sub>2</sub> (hr) | Referenc<br>e(s) |
|-------------------------------------------------------------------------------------------------------|---------|-----------------------------|-----------------------|------------------------------------------|------------------------------------|------------------|
| PIC (fed)                                                                                             | 2600 mg | 1148 ± 615                  | 6.0 (4.0-<br>8.0)     | 16568 ±<br>9140                          | 11.2 ± 4.2                         | [12]             |
| Tablet<br>(fasted)                                                                                    | 1700 mg | 1290 ± 605                  | 4.0 (2.0-<br>8.0)     | 16298 ±<br>8286                          | 12.0 ± 4.5                         | [12]             |
| Tablet (fed)                                                                                          | 1700 mg | 1269 ± 532                  | 6.0 (4.0-<br>8.0)     | 16241 ±<br>7254                          | 11.1 ± 3.4                         | [12]             |
| Tablet<br>(fasted)                                                                                    | 850 mg  | -                           | -                     | 6689 ±<br>2602                           | -                                  | [12]             |
| Tablet<br>(fasted)                                                                                    | 2550 mg | -                           | -                     | 20131 ±<br>9930                          | -                                  | [12]             |
| Data are presented as mean ± standard deviation, except for T <sub>max</sub> which is median (range). |         |                             |                       |                                          |                                    |                  |

#### **Clinical Trials**

Galeterone was evaluated in a series of clinical trials designated "ARMOR" (Androgen Receptor Modulation Optimized for Response). The ARMOR1 (Phase 1) and ARMOR2 (Phase 2) studies demonstrated that Galeterone was generally well-tolerated and showed clinical activity in patients with CRPC, as evidenced by declines in prostate-specific antigen (PSA) levels.[2][14] In the ARMOR2 study, which utilized the spray-dried dispersion formulation, a once-daily dose of 2550 mg was selected for further investigation.[13][15] In treatment-naïve metastatic CRPC patients receiving this dose, PSA declines of ≥30% and ≥50% were observed in 92% and 83% of patients, respectively.[15] The ARMOR3-SV (Phase 3) trial, which



compared **Galeterone** to enzalutamide in patients with AR-V7 positive metastatic CRPC, was discontinued as it was deemed unlikely to meet its primary endpoint.[1]

# **Experimental Protocols CYP17A1 Inhibition Assay**

Objective: To determine the inhibitory activity of **Galeterone** on the 17,20-lyase activity of CYP17A1.

Methodology: A common method involves using recombinant human CYP17A1 expressed in a suitable system (e.g., yeast microsomes or E. coli).[9][16]

- Reaction Mixture Preparation: Prepare a reaction mixture containing a phosphate buffer, the recombinant CYP17A1 enzyme, and a radiolabeled substrate such as [<sup>3</sup>H]-17αhydroxypregnenolone.
- Inhibitor Addition: Add varying concentrations of Galeterone (or a vehicle control) to the reaction mixtures.
- Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor, such as NADPH.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period.
- Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an organic solvent).
- Product Separation and Quantification: The product of the 17,20-lyase reaction is a radiolabeled steroid (e.g., [³H]-dehydroepiandrosterone) or a byproduct like [³H]-acetic acid.
   [9] Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for non-radioactive assays to quantify the steroidal products.[16][17]
- Data Analysis: Quantify the amount of product formed at each **Galeterone** concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.



### **Androgen Receptor Competitive Binding Assay**

Objective: To determine the ability of **Galeterone** to compete with a known androgen for binding to the androgen receptor.

Methodology: This assay is typically performed using a source of androgen receptor, such as rat ventral prostate cytosol or recombinant human AR, and a radiolabeled androgen like [<sup>3</sup>H]-R1881 (methyltrienolone).[18][19][20]

- Receptor Preparation: Prepare a cytosolic fraction from rat ventral prostate tissue or use a purified recombinant AR protein.
- Assay Plate Preparation: In a multi-well plate, add a fixed concentration of the radiolabeled androgen ([3H]-R1881) to each well.
- Competitor Addition: Add increasing concentrations of unlabeled Galeterone (the
  competitor) or a known androgen (for the standard curve) to the wells. Include wells for total
  binding (radioligand only) and non-specific binding (radioligand plus a high concentration of
  unlabeled androgen).
- Receptor Addition: Add the prepared androgen receptor to each well.
- Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., overnight).
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration.[18]
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of **Galeterone**. Determine the IC<sub>50</sub> value, which is the concentration of **Galeterone** that inhibits 50% of the specific binding of the radiolabeled androgen.

#### **Androgen Receptor Degradation Assay (Western Blot)**

#### Foundational & Exploratory





Objective: To assess the effect of **Galeterone** on the protein levels of the androgen receptor.

Methodology: Western blotting is a standard technique to quantify changes in protein expression.[21]

- Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media. Treat the cells with various concentrations of **Galeterone** or a vehicle control for a specified duration (e.g., 24-48 hours).
- Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to extract total cellular proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting:
  - Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
  - Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor.
  - Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.



Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.
 Quantify the band intensity for the androgen receptor and a loading control (e.g., β-actin or GAPDH). Normalize the AR band intensity to the loading control to determine the relative change in AR protein levels following Galeterone treatment.

#### Cell Proliferation Assay (e.g., MTT or SRB Assay)

Objective: To evaluate the effect of **Galeterone** on the proliferation of prostate cancer cells.

Methodology: Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly used to measure cell viability and proliferation.

- Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of Galeterone or a vehicle control.
- Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
- Assay Procedure (MTT example):
  - Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  - Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the
  percentage of cell viability for each Galeterone concentration relative to the vehicle control.
  Determine the IC<sub>50</sub> value, which is the concentration of Galeterone that inhibits cell
  proliferation by 50%.





## Signaling Pathways and Experimental Workflows Androgen Biosynthesis Pathway and CYP17A1 Inhibition

The following diagram illustrates the classical androgen synthesis pathway and the point of inhibition by **Galeterone**.





Click to download full resolution via product page

Caption: Androgen biosynthesis pathway and Galeterone's point of inhibition.





## Androgen Receptor Signaling and Galeterone's Multi-Targeted Action

This diagram depicts the androgen receptor signaling cascade and the three mechanisms by which **Galeterone** disrupts this pathway.





Click to download full resolution via product page

Caption: Galeterone's multi-targeted action on AR signaling.



#### **Experimental Workflow: CYP17A1 Inhibition Assay**

The following diagram outlines the key steps in a CYP17A1 inhibition assay.







Click to download full resolution via product page

Caption: Workflow for a CYP17A1 inhibition assay.

## **Experimental Workflow: Androgen Receptor Competitive Binding Assay**

This diagram illustrates the workflow for a competitive AR binding assay.





Click to download full resolution via product page

Caption: Workflow for a competitive AR binding assay.



#### Conclusion

**Galeterone** is a multi-targeted inhibitor of the androgen receptor signaling pathway with a well-defined chemical structure and a unique pharmacological profile. Its ability to inhibit androgen synthesis, antagonize the androgen receptor, and promote its degradation represents a comprehensive strategy to overcome resistance mechanisms in prostate cancer. Although its clinical development was discontinued, the extensive preclinical and clinical data available for **Galeterone** provide valuable insights for the continued development of novel therapeutics for prostate cancer. This guide serves as a technical resource for researchers and drug development professionals working in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Galeterone Wikipedia [en.wikipedia.org]
- 2. Galeterone for the treatment of advanced prostate cancer: the evidence to date PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galeterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Galeterone | C26H32N2O | CID 11188409 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Abiraterone acetate Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]



- 13. ascopubs.org [ascopubs.org]
- 14. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: Galeterone for the Treatment of Castration-Resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. policycommons.net [policycommons.net]
- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 21. scispace.com [scispace.com]
- To cite this document: BenchChem. [Galeterone: A Multi-Targeted Approach to Androgen Receptor Signaling in Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683757#chemical-structure-and-properties-of-galeterone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com